Product packaging for Bicyclo[3.3.1]nonan-9-amine;hydrochloride(Cat. No.:CAS No. 19388-67-1)

Bicyclo[3.3.1]nonan-9-amine;hydrochloride

Cat. No.: B1653754
CAS No.: 19388-67-1
M. Wt: 175.70
InChI Key: IINDJCOOLNETIT-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]nonan-9-amine;hydrochloride (CAS 19388-64-8) is an organic compound with the molecular formula C9H18ClN and a molecular weight of 175.70 g/mol . It is supplied with a purity of 95.0% . This compound features a bicyclic scaffold that is of significant interest in medicinal and synthetic chemistry. The bicyclo[3.3.1]nonane structural framework is a prominent moiety found in a wide range of biologically active natural products and synthetic molecules . Research indicates that this core structure is particularly explored for its potential in the development of new anticancer chemotherapeutics . Furthermore, derivatives of this scaffold, especially nitrogen-containing heteroanalogues, have shown a broad spectrum of biological activities, including use as potent anticancer entities, and have applications in asymmetric catalysis, as ion receptors, and in molecular recognition studies . As such, this compound serves as a valuable synthetic building block (synthon) for researchers constructing diversely functionalized bicyclic compounds for use in pharmaceutical research, drug discovery, and materials science . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care. This material is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18ClN B1653754 Bicyclo[3.3.1]nonan-9-amine;hydrochloride CAS No. 19388-67-1

Properties

IUPAC Name

bicyclo[3.3.1]nonan-9-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-9-7-3-1-4-8(9)6-2-5-7;/h7-9H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINDJCOOLNETIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19388-67-1
Record name Bicyclo[3.3.1]nonan-9-amine, hydrochloride (1:1)
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Record name bicyclo[3.3.1]nonan-9-amine hydrochloride
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Asymmetric Catalysis:the Use of Chiral Catalysts Provides a Direct Route to Enantiomerically Enriched Bicyclic Systems.

Organocatalysis: Chiral secondary amines have been used to catalyze domino reactions that construct the bicyclo[3.3.1]nonane skeleton with high enantioselectivity. These reactions often proceed through a series of cascade or tandem processes, such as Michael additions followed by intramolecular aldol (B89426) or Mannich reactions, where the chiral catalyst controls the stereochemical outcome at each step. nih.govresearchgate.net

Metal Catalysis: Copper-catalyzed enantioselective reduction of prochiral precursors has been employed to synthesize chiral sp³-rich bicyclo[3.3.1]nonane scaffolds as single diastereomers. nih.gov

Chiral Starting Materials:the Synthesis Can Begin from a Readily Available Chiral Starting Material, Such As R Carvone. a Michael Reaction Followed by Subsequent Cyclization Steps Can Construct the Chiral Bicyclo 3.3.1 Nonane Framework, Transferring the Chirality from the Starting Material to the Final Product.researchgate.net

Once the chiral ketone is obtained, it can be converted to the corresponding chiral amine via stereoretentive methods like reductive amination. This process typically involves the formation of an imine or oxime followed by reduction, which, if carried out under appropriate conditions, proceeds without racemization of the existing stereocenters on the bicyclic ring.

The table below highlights various approaches to enantioselective synthesis.

MethodPrecursor/SubstrateReagent/CatalystKey OutcomeReference
Enzymatic Resolution(±)-Bicyclo[3.3.1]nonane-2,6-dioneBaker's yeastResolution to afford (+)-(1S,5S)-enantiomer researchgate.net
Asymmetric Metal Catalysis4,4-dimethoxycyclohexa-2,5-dienoneCopper-chiral ligand complexEnantioselective reduction leading to chiral bicyclo[3.3.1]nonane scaffolds nih.gov
OrganocatalysisProchiral starting materialsChiral secondary aminesEnantioselective domino synthesis of bicyclo[3.3.1]non-2-ene derivatives
Chiral Pool Synthesis(R)-carvoneMulti-step synthesisConstruction of chiral bicyclic compounds researchgate.net

Stereochemical Aspects of Bicyclo 3.3.1 Nonan 9 Amine Research

Chirality and Stereoisomerism in Bicyclo[3.3.1]nonane Systems

The parent bicyclo[3.3.1]nonane is an achiral molecule due to the presence of planes of symmetry in its preferred dual chair conformation. acs.org However, the introduction of substituents can break this symmetry, leading to the formation of chiral molecules and various stereoisomers. The bicyclo[3.3.1]nonane system is conformationally mobile, capable of existing in chair-chair, chair-boat, and boat-boat conformations, with the dual chair form generally being the most stable.

Chirality in substituted bicyclo[3.3.1]nonane systems can arise from several sources:

Asymmetric Carbon Centers: The introduction of substituents on the carbon skeleton can create one or more stereogenic centers.

Axial or Planar Chirality: In some highly substituted or constrained derivatives, the molecule may lack a stereogenic center but can be chiral due to restricted rotation around an axis or the non-planar arrangement of groups. qmul.ac.uk

A key aspect of stereoisomerism in this system is the relative orientation of substituents. For substituents on the methylene (B1212753) bridges (C2, C4, C6, C8), their position relative to the highest numbered bridge (C9) is designated by exo (oriented toward the C9 bridge) or endo (oriented away from the C9 bridge). qmul.ac.uk For substituents at the C9 position, the stereochemical environment is dictated by the two six-membered rings.

Even with substitution, a molecule can remain achiral if it possesses a plane of symmetry, resulting in a meso compound. For instance, symmetrically disubstituted derivatives at the C3 and C7 positions can be either chiral or achiral depending on the relative orientation of the substituents. The development of chiral catalysts and stereoselective reactions has become crucial for accessing specific stereoisomers of these complex molecules. mdpi.com

Diastereoselectivity in the Synthesis of 9-Substituted Bicyclo[3.3.1]nonanes

The synthesis of Bicyclo[3.3.1]nonan-9-amine hydrochloride often proceeds through the corresponding ketone, bicyclo[3.3.1]nonan-9-one. Therefore, the diastereoselective synthesis of 9-substituted bicyclic ketones is a critical step that dictates the stereochemistry of the final amine product. High levels of diastereoselectivity are often achieved by exploiting the conformational preferences of the bicyclic framework during its formation.

One effective method involves the annulation of cyclohexanone (B45756) enamines with electrophilic partners. Research has shown that the addition of the pyrrolidine enamine of cyclohexanone to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one results in a single diastereoisomer of the corresponding 4-ethoxy-2-hydroxy-2-trifluoromethylbicyclo[3.3.1]nonan-9-one. soton.ac.uk This high degree of stereocontrol is attributed to a kinetically controlled reaction pathway where the electrophile approaches the enamine from the sterically less hindered face, leading to a specific chair-like transition state that determines the final stereochemistry. soton.ac.ukresearchgate.net

Similarly, the use of substituted cyclohexanones, such as 4-methylcyclohexanone, in this reaction also affords a single bicyclic ketone product in a highly diastereoselective manner. soton.ac.ukresearchgate.net The stereochemical outcome can be unambiguously confirmed through techniques like single-crystal X-ray diffraction.

Other synthetic strategies that exhibit high diastereoselectivity include:

Tandem Michael Addition-Aldol Condensation: The reaction of β-keto esters with acrolein can construct the bicyclo[3.3.1]nonane skeleton. rsc.org The stereochemical outcome of the cyclization is governed by the thermodynamic stability of the resulting diastereomers.

Intramolecular Aldol (B89426) Condensation: The DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation has been used to synthesize the bicyclo[3.3.1]nonan-9-one core of several natural products with high stereocontrol. rsc.orgnih.gov

Divergent Double Michael Addition: A one-pot process involving the reaction of substituted 1,3-cyclohexanediones with enals can yield bicyclic ketols with significant stereocontrol. ucl.ac.uk

The table below summarizes a representative diastereoselective synthesis.

Cyclohexanone PrecursorElectrophileReaction TypeKey OutcomeReference
Pyrrolidine enamine of cyclohexanone4-ethoxy-1,1,1-trifluorobut-3-ene-2-oneEnamine addition / AnnulationFormation of a single diastereoisomer of 4-ethoxy-2-hydroxy-2-trifluoromethylbicyclo[3.3.1]nonan-9-one soton.ac.uk
Pyrrolidine enamine of 4-methylcyclohexanone4-ethoxy-1,1,1-trifluorobut-3-ene-2-oneEnamine addition / AnnulationHighly diastereoselective formation of a single bicyclic ketone researchgate.net
Substituted 1,3-cyclohexanedionesEnalsMichael-aldol annulationGood to excellent yields of bicyclic ketols with appreciable stereocontrol ucl.ac.uk

Enantioselective Synthesis of Chiral Bicyclo[3.3.1]nonan-9-amine Derivatives

Accessing enantiomerically pure derivatives of Bicyclo[3.3.1]nonan-9-amine is essential for applications where specific stereoisomers exhibit desired biological activity. Several strategies have been developed to achieve this, primarily focusing on the asymmetric synthesis of chiral bicyclo[3.3.1]nonane ketone precursors.

Reaction Mechanisms and Reactivity of Bicyclo 3.3.1 Nonan 9 Amine

Mechanism of Amine Functionalization at the 9-Positionpleiades.online

Functionalization of the amine group at the 9-position is central to the derivatization of this compound. The lone pair of electrons on the nitrogen atom dictates its reactivity, allowing it to act as a nucleophile in various chemical transformations.

The primary amine at the C-9 position exhibits characteristic nucleophilic properties, readily reacting with a range of electrophiles. This reactivity is the basis for the synthesis of more complex molecules built upon the bicyclo[3.3.1]nonane scaffold. Deprotection of a protected amine, for instance, yields the free amino group which can then participate in further derivatization reactions such as acylation and alkylation. The amine group can engage in various nucleophilic substitution reactions. smolecule.com For example, it can react with acyl chlorides to form amides or with alkyl halides to produce secondary and tertiary amines.

The nucleophilicity of the amine can be influenced by the local chemical environment. Studies on related bicyclo[3.3.1]nonane systems have shown that a hydrophobic environment around the nitrogen atom can lower its pKa, thereby increasing the nucleophilicity of the amine nitrogen, which is a critical factor in its catalytic activity. rsc.org

Table 1: Examples of Nucleophilic Reactions of Bicyclo[3.3.1]nonan-9-amine Interactive data table. Click on headers to sort.

Reaction Type Electrophile Product Class
Acylation Acyl Chloride (R-COCl) Amide
Alkylation Alkyl Halide (R-X) Secondary/Tertiary Amine

While the amine group is fundamentally nucleophilic, its nitrogen atom can be involved in reactions that proceed through electrophilic activation. This typically involves a two-step process where the amine first acts as a nucleophile to attack an electrophilic reagent, forming an intermediate that can then undergo further transformation. For example, reactions with reagents like nitrous acid can lead to the formation of a diazonium ion, a highly reactive intermediate. However, the stability and reaction pathways of bridgehead diazonium ions are complex and can be influenced by the rigid scaffold.

Substitutions at the amine nitrogen, such as acylation and alkylation, are fundamental transformations that proceed via the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the reacting partner.

Rearrangement Reactions Involving the Bicyclo[3.3.1]nonan-9-amine Scaffoldbenchchem.comacs.org

The bicyclo[3.3.1]nonane skeleton is susceptible to rearrangement reactions, particularly under conditions that generate carbocation intermediates. One of the most significant transformations is the rearrangement to the thermodynamically stable adamantane (B196018) framework. ucla.edu This process can be initiated from derivatives of bicyclo[3.3.1]nonan-9-one, a close precursor to the amine. For instance, the Ritter reaction on a related bicyclic core can produce an acetamide, which upon hydrolysis yields an amine with an adamantane structure. ucla.edu

These rearrangements are often acid-catalyzed and proceed through carbocationic intermediates, where the bicyclic framework undergoes skeletal changes, such as Wagner-Meerwein shifts, to achieve a more stable configuration. ucla.edu The propensity for such rearrangements highlights the dynamic nature of the scaffold despite its apparent rigidity.

Table 2: Key Rearrangement Reactions of the Bicyclo[3.3.1]nonane Scaffold Interactive data table. Click on headers to sort.

Reaction Name Conditions Product Scaffold
Adamantane Rearrangement Strong Acid (e.g., H₂SO₄) Adamantane

Influence of the Bicyclo[3.3.1]nonane Framework on Amine Reactivitysigmaaldrich.com

The rigid, three-dimensional structure of the bicyclo[3.3.1]nonane framework exerts a profound influence on the reactivity of the C-9 amine group through both steric and electronic effects. The molecule typically adopts a dual chair-chair or a chair-boat conformation, which dictates the spatial accessibility of the amine's lone pair. oregonstate.edu

This conformational rigidity can sterically hinder the approach of bulky reagents to the nitrogen atom. Electronically, the rigid geometry can lead to a distortion of the typical sp³ hybridization at the nitrogen, altering its basicity and nucleophilicity compared to a simple acyclic primary amine. nih.gov This effect is well-documented in related bridged lactams, where the non-planar nature of the amide bond, enforced by the bicyclic system, enhances its reactivity toward hydrolysis. nih.gov

Furthermore, the close proximity of the two rings allows for potential transannular interactions, such as hydride shifts, which are a unique feature of bicyclic systems and can influence the outcome of reactions involving intermediates. oregonstate.edu

Catalytic Roles and Potential Transformations of Bicyclo[3.3.1]nonan-9-aminepleiades.onlinenih.gov

While Bicyclo[3.3.1]nonan-9-amine itself is not a widely reported catalyst, its derivatives and the broader azabicyclo[3.3.1]nonane scaffold have shown significant promise in catalysis. researchgate.net A notable example is 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), which is derived from the related 9-azabicyclo[3.3.1]nonane. ABNO is a highly active and stable nitroxyl (B88944) radical organocatalyst used for the efficient and mild oxidation of alcohols to their corresponding carbonyl compounds. acs.org The synthesis of such catalysts represents a key potential transformation of the core structure.

The bicyclo[3.3.1]nonane framework is considered an attractive scaffold for the development of ligands for asymmetric catalysis. rsc.orgresearchgate.net The rigid structure provides a well-defined three-dimensional space that can be exploited to create chiral environments for stereoselective transformations. Its derivatives have also been explored for applications as ion receptors and molecular tweezers, which rely on precise molecular recognition. rsc.orgresearchgate.net

Potential transformations of Bicyclo[3.3.1]nonan-9-amine are diverse, ranging from its use as a foundational building block in the synthesis of complex nitrogen-containing heterocycles to its rearrangement into valuable scaffolds like adamantane. ucla.edu

Table 3: Catalytic Applications of Bicyclo[3.3.1]nonane Derivatives Interactive data table. Click on headers to sort.

Derivative Application Catalytic Transformation
9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) Organocatalysis Oxidation of alcohols
Chiral Bicyclo[3.3.1]nonane Ligands Asymmetric Catalysis Various stereoselective reactions

Derivatization and Functionalization Strategies for Bicyclo 3.3.1 Nonan 9 Amine

Acylation Reactions of the 9-Amine

The primary amine at the 9-position of bicyclo[3.3.1]nonan-9-amine is readily acylated to form the corresponding amides. This transformation is a fundamental method for introducing a wide range of functional groups and for modulating the electronic and steric properties of the molecule.

Common acylating agents include acid chlorides, acid anhydrides, and activated esters. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the acylation of related 9-azabicyclo[3.3.1]nonane systems has been successfully achieved using acetic anhydride (B1165640) in the presence of pyridine (B92270). This suggests a similar reactivity for bicyclo[3.3.1]nonan-9-amine. The general conditions for such reactions are mild and efficient.

Acylating AgentBaseSolventTypical ConditionsProduct
Acetic AnhydridePyridineDichloromethaneRoom Temperature, 2hN-acetyl-bicyclo[3.3.1]nonan-9-amine
Benzoyl ChlorideTriethylamineTetrahydrofuran0 °C to Room TemperatureN-benzoyl-bicyclo[3.3.1]nonan-9-amine
Activated EsterDMAPAcetonitrileRoom TemperatureCorresponding Amide

These acylation reactions are generally high-yielding and provide stable amide products. The choice of acylating agent allows for the introduction of various substituents, including alkyl, aryl, and heteroaryl groups, thereby enabling the synthesis of a diverse library of derivatives for further investigation.

Alkylation Reactions of the 9-Amine

Alkylation of the 9-amino group introduces alkyl substituents, which can significantly alter the lipophilicity and basicity of the parent compound. Both direct alkylation and reductive amination are viable strategies for the synthesis of N-alkylated bicyclo[3.3.1]nonan-9-amines.

Direct alkylation typically involves the reaction of the amine with an alkyl halide. To drive the reaction to completion and to scavenge the resulting hydrohalic acid, a base such as potassium carbonate is often employed. The reaction is commonly performed in a polar aprotic solvent like dimethylformamide (DMF).

Reductive amination provides an alternative route to N-alkylated products, particularly for the introduction of more complex alkyl groups. This method involves the condensation of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) being a mild and effective option.

Alkylation MethodReagentsSolventTypical ConditionsProduct
Direct AlkylationMethyl Iodide, K2CO3DMF60 °C, 8hN-methyl-bicyclo[3.3.1]nonan-9-amine
Reductive AminationAcetone, NaBH(OAc)31,2-DichloroethaneRoom TemperatureN-isopropyl-bicyclo[3.3.1]nonan-9-amine

Formation of Carbamates and Ureas from Bicyclo[3.3.1]nonan-9-amine

The nucleophilic nature of the 9-amino group allows for its reaction with isocyanates and chloroformates to yield ureas and carbamates, respectively. These derivatives are of particular interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors.

The synthesis of ureas is typically achieved by the direct addition of an isocyanate to the amine. This reaction is generally rapid and proceeds without the need for a catalyst. A wide range of aryl and alkyl isocyanates can be employed to generate a diverse set of urea (B33335) derivatives.

Carbamates are synthesized by reacting the amine with a chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting carbamates can serve as protecting groups for the amine or as key functionalities in biologically active molecules.

DerivativeReagentsBaseSolventProduct
UreaPhenyl IsocyanateNoneDichloromethaneN-(bicyclo[3.3.1]nonan-9-yl)-N'-phenylurea
CarbamateEthyl ChloroformateTriethylamineTetrahydrofuranEthyl N-(bicyclo[3.3.1]nonan-9-yl)carbamate

Synthesis of Amides and Sulfonamides

In addition to the acylation reactions discussed earlier, the 9-amino group can be converted into sulfonamides. Sulfonamides are a crucial class of compounds in medicinal chemistry, known for their diverse biological activities.

The synthesis of sulfonamides is accomplished by reacting bicyclo[3.3.1]nonan-9-amine with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine. A variety of arylsulfonyl chlorides can be used, allowing for the introduction of different substituents on the aromatic ring. The reaction of related azabicyclo-nonanes with arylsulfonyl chlorides in the presence of 4-DMAP has been shown to be an effective method for the preparation of sulfonamides. mdpi.com

DerivativeReagentsBaseSolventProduct
AmidePropionyl ChloridePyridineChloroformN-(bicyclo[3.3.1]nonan-9-yl)propionamide
Sulfonamidep-Toluenesulfonyl ChlorideTriethylamineDichloromethaneN-(bicyclo[3.3.1]nonan-9-yl)-4-methylbenzenesulfonamide

Introduction of Heteroatomic Functionalities at the 9-Position

The direct introduction of heteroatomic functionalities at the 9-position, starting from the 9-amine, presents a synthetic challenge due to the stability of the C-N bond at the bridgehead position. Direct displacement of the amino group is generally not feasible.

One potential, albeit challenging, strategy involves the diazotization of the primary amine to form a diazonium salt, which could then be displaced by a variety of nucleophiles. This approach, however, is often complicated by rearrangements and competing elimination reactions, particularly with sterically hindered bridgehead systems. For instance, the diazotization of bridgehead amines can lead to fragmentation or ring-expansion products.

A more common approach for introducing heteroatoms at the 9-position is to incorporate them during the synthesis of the bicyclo[3.3.1]nonane skeleton itself, for example, through the use of precursors already containing the desired heteroatom. The photolysis of 1-azidobicyclo[3.3.1]nonane has been shown to generate a bridgehead imine, which can be trapped by nucleophiles, offering an indirect route to functionalization at this position. researchgate.net

Desired FunctionalityPotential MethodKey IntermediateChallenges
9-HydroxyDiazotization followed by hydrolysisBicyclo[3.3.1]nonan-9-yl diazonium saltRearrangements, low yields
9-HaloDiazotization followed by Sandmeyer-type reactionBicyclo[3.3.1]nonan-9-yl diazonium saltCompeting side reactions
9-AzidoDiazotization followed by reaction with azide (B81097)Bicyclo[3.3.1]nonan-9-yl diazonium saltStability of the diazonium salt

Modifications of the Bicyclo[3.3.1]nonane Ring System Bearing the 9-Amine

The rigid bicyclo[3.3.1]nonane framework can undergo various structural modifications, such as ring expansions, contractions, and transannular cyclizations. The presence of the 9-amino group can influence the course of these reactions and can also serve as a handle to initiate such transformations.

Transannular cyclizations, for instance, can be initiated by the formation of a reactive species at one position of the ring that can then interact with another part of the ring system. The 9-amino group, after conversion to a suitable leaving group, could potentially participate in fragmentation-cyclization cascades. Studies on related bicyclo[3.3.1]nonane derivatives have shown that transannular reactions are a powerful tool for the synthesis of more complex polycyclic systems. nih.gov

Ring expansion of the bicyclo[3.3.1]nonane system can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement of a 9-aminomethyl derivative. While not directly involving the 9-amine of the parent compound, this highlights a strategy where the amine can be elaborated to facilitate skeletal rearrangements.

Ring ModificationSynthetic StrategyPotential PrecursorResulting System
Transannular CyclizationIntramolecular nucleophilic attackA bicyclo[3.3.1]nonane with a reactive electrophilic centerAdamantane (B196018) or other tricyclic derivatives
Ring ExpansionTiffeneau-Demjanov rearrangement9-Aminomethyl-bicyclo[3.3.1]nonan-x-olBicyclo[4.3.1]decane system
FragmentationWharton fragmentation of a γ-hydroxyammonium derivativeQuaternary ammonium (B1175870) salt of a 9-amino-bicyclo[3.3.1]nonan-x-olUnsaturated monocyclic or acyclic products

Computational Chemistry and Theoretical Studies on Bicyclo 3.3.1 Nonan 9 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of bicyclo[3.3.1]nonan-9-amine and its derivatives. researchgate.netnih.gov These computational approaches provide detailed information about molecular orbital distributions, charge densities, and electrostatic potentials.

Table 1: Typical Quantum Chemical Methods for Bicyclic Amines

Method Basis Set Common Applications
Density Functional Theory (B3LYP) 6-31G* Geometry optimization, electronic properties
Møller-Plesset perturbation theory (MP2) cc-pVTZ High-accuracy energy calculations

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The bicyclo[3.3.1]nonane framework is a conformationally flexible system, existing primarily in three forms: a twin-chair (CC), a boat-chair (BC), and a twin-boat (BB) conformation. researchgate.netresearchgate.net Molecular mechanics (MM) and molecular dynamics (MD) simulations are crucial tools for exploring the potential energy surface and conformational landscape of this molecule.

Computational studies on the analogous bicyclo[3.3.1]nonan-9-one show that the twin-chair conformation is the most stable, but the boat-chair form is also significantly populated at room temperature. researchgate.net The free energy difference between the CC and BC conformers is calculated to be approximately 1 kcal/mol, with an inversion barrier between them of about 6 kcal/mol. researchgate.net This small energy difference suggests that both conformers can coexist in equilibrium. researchgate.net For bicyclo[3.3.1]nonan-9-amine, the presence of the amine group at the C9 position can influence these conformational preferences due to steric and electronic effects. MD simulations can further elucidate the dynamic behavior of these conformers in different environments, such as in solution, by simulating the movement of atoms over time. mdpi.com

Table 2: Calculated Conformational Energies for Bicyclo[3.3.1]nonan-9-one

Conformation Computational Method Relative Free Energy (ΔG) Inversion Barrier (ΔG‡)
Twin-Chair (CC) Ab initio / DFT 0 kcal/mol (Reference) -

Transition State Analysis of Reactions Involving Bicyclo[3.3.1]nonan-9-amine

Transition state (TS) analysis is a computational technique used to study the mechanism of chemical reactions by characterizing the high-energy transition state that connects reactants and products. For reactions involving the bicyclo[3.3.1]nonane scaffold, the stereochemical outcome is often dictated by the relative energies of different transition state conformations, such as chair-like or boat-like structures. ucl.ac.uk

For instance, in cyclization reactions forming the bicyclo[3.3.1]nonane core, the preference for a specific product isomer can be rationalized by analyzing the stability of the corresponding transition state. ucl.ac.ukrsc.org Computational methods can locate the TS geometry and calculate its energy, providing insights into the reaction's feasibility and selectivity. rsc.org In reactions involving bicyclo[3.3.1]nonan-9-amine, such as N-alkylation or N-acylation, TS analysis could be used to understand how the rigid bicyclic framework influences the approach of reagents and the geometry of the transition state, thereby affecting the reaction rate and stereoselectivity.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for structure elucidation and for interpreting experimental data. For the bicyclo[3.3.1]nonane system, DFT calculations have been successfully used to predict 13C NMR chemical shifts. researchgate.net

By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to predict chemical shifts that often show good agreement with experimental values. researchgate.net This was demonstrated for bicyclo[3.3.1]nonan-9-one, where the calculated shifts supported the predominance of the twin-chair conformation in the solid state. researchgate.net Similarly, combining molecular mechanics with generalized Karplus equations has been used to analyze vicinal NMR coupling constants, providing further conformational insights. acs.org For bicyclo[3.3.1]nonan-9-amine;hydrochloride, theoretical predictions of 1H and 13C NMR spectra would be instrumental in assigning peaks and confirming the protonation state and conformational preferences of the molecule in solution.

Evaluation of Intermolecular Interactions and Hydrogen Bonding in this compound

The crystalline structure and bulk properties of this compound are heavily influenced by intermolecular interactions, particularly hydrogen bonding. In the solid state, the protonated amino group (–NH3+) acts as a hydrogen bond donor, while the chloride ion (Cl−) serves as an acceptor, leading to the formation of a network of N–H···Cl hydrogen bonds.

Computational methods can be used to analyze these interactions in detail. By examining the crystal lattice, it is possible to identify and characterize the geometry (bond lengths and angles) of these hydrogen bonds. Quantum chemical calculations on molecular clusters extracted from the crystal structure can then be used to estimate the energetic strength of these interactions. In related bicyclo[3.3.1]nonane derivatives, crystal structure analyses have revealed extensive hydrogen-bonded networks, including O–H···O and even weak C–H···O interactions, which organize the molecules into well-defined one- or two-dimensional structures. rsc.orgnih.govnih.gov The study of these forces is critical for understanding the crystal packing, solubility, and other physicochemical properties of the hydrochloride salt.

Spectroscopic Characterization Methodologies in Bicyclo 3.3.1 Nonan 9 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of Bicyclo[3.3.1]nonan-9-amine in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus in the molecule. The bicyclo[3.3.1]nonane framework possesses several distinct types of protons and carbons, including those at the bridgehead positions (C1, C5), the methylene (B1212753) bridges (C2, C3, C4, C6, C7, C8), and the unique C9 position bearing the amine group.

In the ¹H NMR spectrum, the bridgehead protons (H1, H5) typically appear as broad multiplets. The protons on the six-membered rings are diastereotopic and exhibit complex splitting patterns due to geminal and vicinal coupling. The proton at C9, adjacent to the nitrogen atom, would be expected to resonate at a distinct chemical shift. Upon formation of the hydrochloride salt, the protons alpha to the ammonium (B1175870) group (H1, H5, and the NH3+ protons) would experience a significant downfield shift due to the inductive effect of the positive charge.

The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. For the symmetric Bicyclo[3.3.1]nonan-9-amine, one would expect signals for the bridgehead carbons (C1/C5), the methylene carbons of the two rings, and the C9 carbon bonded to nitrogen. The C9 carbon signal is particularly diagnostic and would be shifted downfield by the attached amino group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Bicyclo[3.3.1]nonan-9-amine Note: These are estimated values based on related bicyclo[3.3.1]nonane structures. Actual values may vary depending on solvent and conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1, C5 (Bridgehead)~2.0 - 2.5 (m)~30 - 35
C2, C4, C6, C8 (Methylene)~1.5 - 2.0 (m)~30 - 35
C3, C7 (Methylene)~1.4 - 1.8 (m)~20 - 25
C9~3.0 - 3.5 (m)~50 - 55
NH₂Variable (broad s)N/A

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. emerypharma.com It would be used to trace the connectivity within the methylene bridges and to link the bridgehead protons to their adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch This technique allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. epfl.ch This is crucial for identifying connectivity to quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the bridgehead protons (H1/H5) to the C9 carbon would confirm the bicyclic framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. d-nb.info This is particularly valuable for determining the stereochemistry and preferred conformation. For Bicyclo[3.3.1]nonan-9-amine, NOESY could confirm the dominant twin-chair conformation by showing correlations between spatially proximate axial protons on the two rings. d-nb.info

Table 2: Expected Key 2D NMR Correlations for Bicyclo[3.3.1]nonan-9-amine

ExperimentCorrelating ProtonsCorrelated Nucleus (Atom Position)Information Gained
COSYH1/H5H2/H8, H4/H6Connectivity around bridgehead.
HSQCH9C9Direct assignment of C9.
HMBCH2/H4C9Confirmation of ring structure.
NOESYAxial H3Axial H7Evidence for twin-chair conformation.

The bicyclo[3.3.1]nonane skeleton is not rigid and can undergo conformational inversion, primarily between a twin-chair (CC) and a boat-chair (BC) form. rsc.org The twin-chair conformation is generally the most stable. scite.ai Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study the rates of these conformational changes. By analyzing the line-shape changes of NMR signals as the temperature is lowered, it is possible to determine the energy barrier (activation free energy, ΔG‡) for the ring-inversion process. unibas.it While the energy difference between the conformers is often too large in the parent hydrocarbon to detect the minor conformer at low temperatures, substitution can alter this balance, making DNMR a powerful tool for studying the stereodynamics of derivatives. scite.ai

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise information on bond lengths, bond angles, and torsional angles. For derivatives of the bicyclo[3.3.1]nonane system, crystallographic analysis has consistently confirmed that the twin-chair conformation is adopted in the solid state. rsc.orgnih.gov

An X-ray crystal structure of Bicyclo[3.3.1]nonan-9-amine;hydrochloride would reveal:

Conformation: Unambiguous confirmation of the twin-chair, boat-chair, or other conformation.

Structural Parameters: Precise measurements of all C-C, C-N, and C-H bond lengths and angles.

Intermolecular Interactions: In the hydrochloride salt, the crystal packing would be heavily influenced by strong hydrogen bonds between the ammonium group (-NH3+) and the chloride ions (Cl-), as well as potentially weaker C-H···Cl interactions. This network of hydrogen bonds dictates the macroscopic crystal structure.

Table 3: Typical Structural Parameters for a Bicyclo[3.3.1]nonane Ring Note: Values are generalized from crystallographic data of related structures.

ParameterTypical Value
C-C Bond Length1.52 - 1.54 Å
C-N Bond Length~1.47 Å
C-C-C Angle (within ring)~111 - 114°
C1···C5 Transannular Distance~3.1 Å

Chiroptical Spectroscopy (e.g., CD Spectroscopy) for Absolute Configuration

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. The most common of these is Circular Dichroism (CD) spectroscopy.

Bicyclo[3.3.1]nonan-9-amine itself is an achiral molecule as it possesses a plane of symmetry passing through C3, C7, and C9. Therefore, it does not exhibit a CD spectrum. However, chiroptical spectroscopy is a critical technique for determining the absolute configuration of chiral derivatives of the bicyclo[3.3.1]nonane framework. For example, in studies of 9,9-diaryl-substituted bicyclo[3.3.1]nonanes that exhibit atropisomerism (chirality due to restricted rotation), the individual enantiomers could be separated. The absolute configuration of these separated, stable atropisomers was successfully established using their CD spectra. unibas.it This demonstrates the power of CD spectroscopy in assigning stereochemistry to chiral molecules containing this important bicyclic core.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For Bicyclo[3.3.1]nonan-9-amine, the molecular formula is C₉H₁₇N, corresponding to a monoisotopic mass of 139.1361 Da. uni.lu

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 139. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent. The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edu For a cyclic amine like this, fragmentation would likely involve cleavage of the C1-C9 or C5-C9 bonds, followed by further ring fragmentation.

In electrospray ionization (ESI), a softer ionization technique, the compound would typically be observed as the protonated molecule, [M+H]⁺, at an m/z of 140.14338. uni.lu

Table 4: Predicted Mass Spectrometry Data for Bicyclo[3.3.1]nonan-9-amine

Ionm/z (Nominal)Notes
[M]⁺˙139Molecular ion (EI)
[M+H]⁺140Protonated molecule (ESI) uni.lu
[M-H]⁺138Loss of a hydrogen radical
[M-CH₃]⁺124Loss of a methyl radical from ring fragmentation
[M-C₂H₅]⁺110Loss of an ethyl radical from ring fragmentation

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique employed in the structural elucidation of Bicyclo[3.3.1]nonan-9-amine hydrochloride. This method provides valuable insights into the molecular structure by identifying the characteristic vibrational frequencies of its functional groups. The IR spectrum of this compound is dominated by absorptions arising from the ammonium group (-NH₃⁺) and the bicyclic alkane framework.

The most prominent feature in the IR spectrum of Bicyclo[3.3.1]nonan-9-amine hydrochloride is the absorption related to the ammonium salt. As a primary amine salt, it displays a strong and notably broad absorption band in the region of 3200 to 2800 cm⁻¹ spectroscopyonline.com. This broad envelope is a hallmark of the N-H stretching vibrations within the -NH₃⁺ group and often overlaps with the C-H stretching frequencies of the bicyclic system msu.edu. The broadness of this band is a result of extensive hydrogen bonding in the solid state. The fundamental infrared-active vibrational modes of an ammonium group include the asymmetric stretching (ν₃) and the out-of-plane bending (ν₄) modes mdpi.com. For ammonium salts, the asymmetric stretch is typically observed around 3125 cm⁻¹ mdpi.com.

In addition to the stretching vibrations, the ammonium group exhibits characteristic bending vibrations. An asymmetric bending vibration for a primary amine salt is expected to appear in the range of 1625-1560 cm⁻¹, while a symmetric bending vibration is typically found between 1550 and 1500 cm⁻¹ spectroscopyonline.com. Another key bending mode for ammonium salts, the ν₄ out-of-plane bend, is anticipated around 1408 cm⁻¹ mdpi.com.

The bicyclo[3.3.1]nonane skeleton contributes to the absorptions in the C-H stretching and bending regions of the spectrum. The C-H stretching vibrations of the methylene (-CH₂-) and methine (-CH-) groups of the saturated bicyclic rings typically occur just below 3000 cm⁻¹, generally in the 2950-2850 cm⁻¹ range. It has been noted in studies of other bicyclo[3.3.1]nonane derivatives that the rigid geometry can lead to enhanced C-H stretching and bending frequencies oregonstate.edu.

The fingerprint region of the spectrum, below 1500 cm⁻¹, contains a complex series of absorptions corresponding to various bending, scissoring, twisting, and rocking vibrations of the CH₂ groups, as well as C-C stretching modes of the bicyclic framework. Specifically, the scissoring (bending) vibration of the methylene groups is expected around 1475-1450 cm⁻¹. The C-N stretching vibration for aliphatic amines is typically weak to medium in intensity and is found in the 1250-1020 cm⁻¹ region wikieducator.org.

The table below summarizes the expected characteristic infrared absorption bands for Bicyclo[3.3.1]nonan-9-amine hydrochloride based on established spectroscopic data for primary amine salts and bicyclic alkanes.

Interactive Table: Characteristic Infrared Absorption Bands for Bicyclo[3.3.1]nonan-9-amine hydrochloride

Wavenumber Range (cm⁻¹)IntensityFunctional GroupVibrational Mode Assignment
3200 - 2800Strong, Broad-NH₃⁺ (Ammonium)Asymmetric & Symmetric N-H Stretching
2950 - 2850Medium to Strong-CH₂, -CH (Alkyl)C-H Stretching
1625 - 1560Medium-NH₃⁺ (Ammonium)Asymmetric N-H Bending
1550 - 1500Medium-NH₃⁺ (Ammonium)Symmetric N-H Bending
1475 - 1450Medium-CH₂- (Methylene)Scissoring (Bending)
~1408Medium-NH₃⁺ (Ammonium)Out-of-plane N-H Bending (ν₄)
1250 - 1020Weak to MediumC-N (Alkyl Amine)C-N Stretching

Applications and Research Potential of Bicyclo 3.3.1 Nonan 9 Amine As a Chemical Scaffold

Design and Synthesis of Structurally Constrained Analogues for Structure-Activity Relationship Studies

The rigid bicyclo[3.3.1]nonane skeleton is an attractive scaffold for designing structurally constrained analogues of biologically active molecules to probe structure-activity relationships (SAR). By incorporating this framework, chemists can lock flexible molecules into specific conformations, allowing for a more precise understanding of the spatial requirements for biological activity.

One area of investigation involves its use in opioid receptor ligands. nih.gov For instance, heterocyclic bicyclo[3.3.1]nonan-9-one derivatives have been shown to be potent kappa-opioid receptor specific agonists. nih.gov Molecular modeling studies have revealed that these compounds fit well with the structure of known kappa-selective ligands. nih.gov The essential structural element for opioid activity in these compounds is postulated to be an aryl-propyl-amine feature distributed along the bonds of the bicyclic core. nih.gov

Role in Asymmetric Catalysis and Organocatalysis Research

Derivatives of bicyclo[3.3.1]nonane have found significant application in the field of asymmetric catalysis and organocatalysis. rsc.orgresearchgate.net Chiral amines based on this scaffold can serve as effective organocatalysts for a variety of chemical transformations, promoting the formation of one enantiomer of a product over the other.

The rigid nature of the bicyclo[3.3.1]nonane framework allows for the creation of well-defined chiral environments around the catalytic center, which is essential for achieving high levels of stereocontrol. researchgate.net For example, organocatalytic methods have been developed for the highly enantioselective construction of the bicyclo[3.3.1]nona-2,6-dien-9-one core, a key structural motif in the natural product (−)-huperzine. rsc.orgresearchgate.net

Furthermore, the development of bifunctional primary amine-thioureas incorporating chiral backbones has been a fruitful area of research. These catalysts can activate substrates through hydrogen bonding and dienamine catalysis, enabling asymmetric reactions such as vinylogous aldol (B89426) reactions. rsc.org The bicyclo[3.3.1]nonane scaffold has been explored for the creation of such chiral ligands and catalysts, demonstrating its utility in the synthesis of complex, enantioenriched molecules. researchgate.net A novel tandem Michael-aldol reaction of ketones with cinnamaldehyde (B126680) derivatives catalyzed by L-proline has led to the synthesis of new bicyclo[3.3.1]nonan-9-one derivatives with two chiral centers. nih.gov

Catalyst TypeReactionKey Feature
Chiral AminesIntramolecular Asymmetric Aldol ReactionHeterocyclic moiety for stereocontrol
Bifunctional Primary Amine-ThioureasAsymmetric Michael Additions, Vinylogous Aldol ReactionsDual activation through H-bonding and dienamine catalysis
L-prolineTandem Michael-Aldol ReactionFormation of bicyclic products with multiple stereocenters

Development of Ion Receptors and Molecular Tweezers Based on the Scaffold

The well-defined and rigid structure of the bicyclo[3.3.1]nonane scaffold makes it an excellent building block for the construction of supramolecular hosts, such as ion receptors and molecular tweezers. rsc.orgresearchgate.net These molecules are designed to selectively bind specific ions or molecules through non-covalent interactions.

The bicyclo[3.3.1]nonane framework can be functionalized with various binding groups, and its rigid nature pre-organizes these groups in a specific spatial arrangement, which is crucial for selective recognition. For instance, the incorporation of two bicyclo[3.3.1]nonane units has been used to create staggered molecular tweezer-like structures. vu.lt

The synthesis of such host molecules often involves the strategic functionalization of the bicyclo[3.3.1]nonane core, followed by dimerization or condensation reactions to create the final receptor architecture. The ability to prepare enantiomerically pure bicyclo[3.3.1]nonane derivatives allows for the development of chiral receptors for enantioselective recognition. vu.lt

Exploration as a Precursor for Adamantane (B196018) Derivatives

The bicyclo[3.3.1]nonane ring system is a key precursor in the synthesis of adamantane and its derivatives. Adamantanes are diamondoid molecules with a highly rigid and symmetrical cage-like structure, and they have found applications in medicinal chemistry and materials science.

The transformation of a bicyclo[3.3.1]nonane to an adamantane typically involves an acid-catalyzed intramolecular cyclization or rearrangement. For example, 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one can be converted to the adamantanone core using trifluoromethanesulfonic acid. nih.govucla.edu The resulting adamantyl cation can then be trapped by a variety of nucleophiles, allowing for the synthesis of a wide range of substituted adamantanones. nih.govucla.edu This method provides an efficient route to highly functionalized adamantane derivatives that can be used for further chemical and biological studies. escholarship.org

PrecursorReagentProduct
1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-oneTrifluoromethanesulfonic acidSubstituted Adamantanone
Bicyclic dieneOzonolysisAdamantane-2,6-dione

Fundamental Studies on Bridged Ring Systems and Stereochemical Control

The bicyclo[3.3.1]nonane system serves as a valuable model for fundamental studies of bridged ring systems and stereochemistry. researchgate.net Its conformational properties have been extensively investigated using both computational and experimental methods. The molecule can exist in different conformations, such as the twin-chair (CC) and the boat-chair (BC), and the energy difference between these conformers is relatively small. researchgate.net

This conformational flexibility, combined with the rigid bicyclic framework, provides a unique platform for studying the principles of stereochemical control in chemical reactions. researchgate.net The defined spatial arrangement of substituents on the bicyclo[3.3.1]nonane ring allows for a detailed analysis of how stereochemistry influences reaction outcomes.

Furthermore, the synthesis of chiral bicyclo[3.3.1]nonane derivatives has been instrumental in the development of methods for stereocontrolled synthesis. researchgate.net These chiral building blocks can be used to prepare enantiomerically pure bicyclic and polycyclic structures, which are important targets in natural product synthesis and medicinal chemistry. researchgate.net The study of these systems continues to contribute to a deeper understanding of the fundamental principles of organic chemistry.

Future Research Directions in Bicyclo 3.3.1 Nonan 9 Amine Chemistry

Advanced Synthetic Methodologies for Diversification

The future of bicyclo[3.3.1]nonan-9-amine chemistry lies in the development of advanced synthetic methods to create a wide array of derivatives. The bicyclo[3.3.1]nonane framework is a common feature in many biologically active natural products, making the stereocontrolled synthesis of its derivatives a key objective. thieme-connect.com Researchers are exploring various strategies to functionalize this scaffold, enabling the creation of libraries of compounds for further investigation. rsc.orgrsc.org

Key approaches to diversification include:

Tandem Reactions: Multi-component reactions, such as tandem Michael addition-intramolecular aldol-type condensations, allow for the rapid construction of the bicyclic core from simpler starting materials. rsc.org For instance, the reaction of diketones with α,β-unsaturated aldehydes can yield complex bicyclo[3.3.1]nonenone structures in a single step. rsc.org

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool for the asymmetric synthesis of chiral bicyclo[3.3.1]nonane frameworks. researchgate.netresearchgate.net This method facilitates the creation of enantioenriched molecules, which is crucial for developing compounds with specific biological activities. researchgate.net

Bridgehead Functionalization: Methods for introducing functional groups specifically at the bridgehead positions of the bicyclo[3.3.1]nonane system are highly sought after. acs.org One such approach involves the rearrangement of related bicyclic carboxylic acids under specific bromination conditions. acs.org

Metal-Catalyzed Cyclizations: Transition metals like rhenium and gold can catalyze novel cyclization reactions to form the bicyclo[3.3.1]nonene framework. nih.govutas.edu.au A rhenium-catalyzed reaction between cyclic beta-keto esters and terminal alkynes is one example of this strategy. nih.gov

Construction of sp³-Rich Scaffolds: There is a growing interest in synthesizing sp³-rich molecules, which possess more complex three-dimensional structures. nih.gov Chiral bicyclo[3.3.1]nonane scaffolds can be synthesized as single diastereomers through intramolecular addition reactions, such as SmI₂-mediated reductive cyclization or one-pot Mannich reactions. nih.gov

Table 1: Synthetic Strategies for Bicyclo[3.3.1]nonane Diversification

Synthetic Strategy Key Reagents/Catalysts Outcome/Diversification Source(s)
Tandem Michael-Aldol Annulation Cycloalkane-1,3-diones, Enals Rapid construction of 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. rsc.org
Organocatalytic Desymmetrization Chiral amines (e.g., SPD-NH2), Pd(II) complexes Asymmetric synthesis of bridged bicyclic systems with multiple stereocenters. researchgate.net
Bridgehead Functionalization Bicyclo[3.2.2]nonane-6-carboxylic acid, Bromine Rearrangement to form 2-bromobicyclo[3.3.1]nonane-1-carboxylic acid. acs.org
Rhenium-Catalyzed Cyclization Cyclic β-keto esters, Terminal alkynes, [ReBr(CO)₃(thf)]₂ Formation of functionalized bicyclo[3.3.1]nonene derivatives. nih.gov

| Intramolecular Mannich Reaction | Aldehydes derived from 4,4-dimethoxycyclohexa-2,5-dienone | Synthesis of chiral sp³-rich bicyclo[3.3.1]nonane scaffolds. | nih.gov |

High-Throughput Screening of Derivatized Libraries

Once a diverse library of bicyclo[3.3.1]nonan-9-amine derivatives is synthesized, high-throughput screening (HTS) becomes essential for identifying compounds with desirable biological activity. nih.gov HTS allows for the rapid testing of thousands of compounds, accelerating the discovery of new lead molecules for various applications, including drug discovery. nih.govthermofisher.com

The process typically involves:

Library Design: Compound libraries can be either diversity-oriented, containing a wide range of structurally different molecules, or focused, targeting specific biological entities like kinases or G-protein-coupled receptors. thermofisher.comstanford.eduenamine.net For bicyclo[3.3.1]nonane derivatives, a library would be designed to explore the chemical space around this rigid scaffold. nih.gov

Assay Development: Screening assays can be cell-based (phenotypic) or target-based. nih.gov A cell-based assay might test the ability of compounds to inhibit the growth of pathogenic bacteria, while a target-based assay would measure the interaction of a compound with a specific enzyme or receptor. nih.govnih.gov

Automated Screening: HTS relies on automation and robotics to prepare samples in microplates and perform the assays, enabling the screening of large collections efficiently. nih.govstanford.edu

Hit Identification and Confirmation: Initial "hits" from the primary screen are then subjected to further testing to confirm their activity and eliminate false positives. nih.gov This workflow is crucial for identifying promising new chemical series for further development. nih.gov

Table 2: Framework for HTS of a Bicyclo[3.3.1]nonane Derivative Library

Component Description Example Application (Antibacterial) Source(s)
Library Type A collection of structurally related bicyclo[3.3.1]nonane derivatives with varied functional groups. A diversity library of 5,000-50,000 unique bicyclo[3.3.1]nonane analogs. thermofisher.comstanford.edu
Screening Approach Whole cell-based (phenotypic) screening to identify compounds with intrinsic activity. Primary screen against multidrug-resistant bacterial strains like A. baumannii and K. pneumoniae. nih.govnih.gov
Assay Format Compounds are tested in 384-well or 1536-well microplates at one or more concentrations. Growth inhibition of bacteria is measured by optical density or other viability indicators. stanford.edunih.gov

| Hit Criteria | Potency (e.g., EC₅₀ ≤50 µM) and lack of general cytotoxicity. | Confirmed activity against target bacteria with minimal effect on human cell lines (e.g., HepG2). | nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The synthesis of bicyclo[3.3.1]nonane derivatives can be significantly enhanced by adopting modern technologies like flow chemistry and automated synthesis. strath.ac.ukbeilstein-journals.org Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes, offers numerous advantages over traditional batch methods, including improved safety, efficiency, and scalability. springerprofessional.demdpi.com

Key benefits of this integration include:

Enhanced Safety and Control: Flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters, which is especially important for highly exothermic or fast reactions. uc.pt

Increased Efficiency: The time required for synthesis can be drastically reduced from hours to minutes. strath.ac.uk Multi-step syntheses can be "telescoped," where the output of one reactor flows directly into the next, eliminating the need for isolating and purifying intermediates. uc.pt

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period, which is more straightforward than transitioning from a small flask to a large batch reactor. strath.ac.ukuc.pt

Automation: Automated synthesis platforms can perform reactions, work-ups, and purifications with minimal human intervention, enabling the rapid generation of compound libraries for HTS. beilstein-journals.org

Table 3: Comparison of Batch vs. Flow Chemistry for Derivative Synthesis

Feature Batch Chemistry Flow Chemistry Source(s)
Reaction Vessel Flasks, reactors Tubing, microreactors mdpi.com
Process Type Discontinuous Continuous springerprofessional.de
Heat & Mass Transfer Often inefficient, hotspots can occur Highly efficient due to high surface-to-volume ratio uc.ptnih.gov
Safety Higher risk with hazardous reagents/reactions Inherently safer due to small reaction volumes at any given time mdpi.comnih.gov
Scalability Complex, often requires re-optimization Straightforward, by extending run time or "numbering-up" reactors strath.ac.ukuc.pt

| Multi-step Synthesis | Requires isolation/purification at each step | Allows for "telescoped" or sequential flow processes | uc.pt |

Novel Computational Approaches for Design and Prediction

Computational chemistry, or in silico design, is a critical component of modern chemical research that can guide the synthesis of novel bicyclo[3.3.1]nonan-9-amine derivatives. zenodo.org By using computer models, researchers can predict the properties of molecules before they are ever made in a lab, saving significant time and resources. researchgate.netbiointerfaceresearch.com

Key computational techniques include:

Molecular Docking: This method predicts how a molecule (ligand) will bind to the active site of a target protein. zenodo.orgresearchgate.net It helps in identifying derivatives with high potential binding affinity for a specific biological target. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can be used to screen virtual libraries and prioritize candidates for synthesis. nih.gov

ADMET Prediction: This analysis predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. zenodo.orgnih.gov It is crucial for identifying molecules with drug-like properties early in the design process. researchgate.net

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules with improved potency. zenodo.org

Table 4: Computational Tools in Bicyclo[3.3.1]nonane Derivative Design

Computational Method Purpose Predicted Parameter Source(s)
Molecular Docking Predict binding mode and affinity of a ligand to a protein target. Binding Energy (kcal/mol), Interaction with amino acid residues. researchgate.netbiointerfaceresearch.com
QSAR Correlate chemical structure with biological activity to predict potency. Predictive ability (q²), Activity against a specific target. nih.gov
ADMET Prediction Assess drug-like properties and potential toxicity. Bioavailability, Metabolic stability, Toxicity risk. zenodo.orgnih.gov

| Virtual Screening | Computationally screen large libraries of virtual compounds against a target. | Prioritized list of "hit" compounds for synthesis. | zenodo.org |

Exploration of New Catalytic Applications

Beyond their potential as therapeutic agents, derivatives of bicyclo[3.3.1]nonan-9-amine hold promise as catalysts for other chemical transformations. rsc.orgrsc.org The rigid and well-defined three-dimensional structure of the bicyclic scaffold can be exploited to create highly selective catalysts. researchgate.net

Future research in this area may focus on:

Asymmetric Catalysis: Chiral, non-racemic derivatives of bicyclo[3.3.1]nonan-9-amine can be used as organocatalysts or as ligands for metal catalysts to control the stereochemical outcome of a reaction. researchgate.netrsc.org This is particularly valuable in the synthesis of pharmaceuticals, where a specific enantiomer is often required.

Development of Privileged Ligands: The bicyclo[3.3.1]nonane framework can serve as a "privileged" scaffold for the development of new ligands for transition metal catalysis. By modifying the substituents on the bicyclic core, the electronic and steric properties of the ligand can be fine-tuned to optimize catalytic activity and selectivity for various reactions, such as cross-coupling or hydrogenation.

Biomimetic Catalysis: The rigid bicyclic structure can mimic the constrained environment of enzyme active sites. This opens up possibilities for designing catalysts that perform complex transformations with high selectivity, inspired by natural biological processes.

Table 5: Potential Catalytic Roles for Bicyclo[3.3.1]nonane Derivatives

Catalysis Type Role of Bicyclo[3.3.1]nonane Derivative Potential Reaction Desired Outcome Source(s)
Asymmetric Organocatalysis Chiral amine catalyst Aldol (B89426) or Michael addition reactions High enantiomeric excess (ee) of the product. researchgate.netrsc.org
Transition Metal Catalysis Chiral ligand for a metal center (e.g., Pd, Rh, Ir) Asymmetric hydrogenation, C-H activation Enantioselective synthesis of complex molecules. researchgate.net

| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salt derivative | Alkylation or substitution reactions between immiscible phases | Efficient conversion under mild conditions. | nih.gov |

Q & A

Basic Question: What are the established synthetic routes for bicyclo[3.3.1]nonan-9-amine hydrochloride, and how do reaction conditions influence yield?

Answer:
The synthesis of bicyclo[3.3.1]nonan-9-amine hydrochloride typically involves reductive amination or ring-closing strategies. For example, a stereodefined approach using malonyl dichloride acylation of keto enol ethers can generate the bicyclo[3.3.1]nonane core, followed by amine functionalization and HCl salt formation . Reaction conditions such as temperature (e.g., 0–6°C for intermediates ), solvent polarity, and catalyst selection (e.g., episulfonium ion intermediates for stereochemical control ) critically affect yield. Optimizing these parameters minimizes side reactions like rearrangement to bicyclo[4.2.1] systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[3.3.1]nonan-9-amine;hydrochloride
Reactant of Route 2
Bicyclo[3.3.1]nonan-9-amine;hydrochloride

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